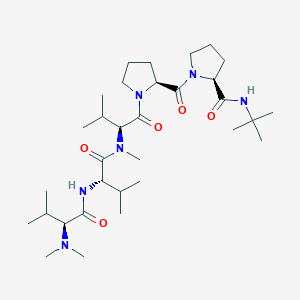
Tasidotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tasidotin is a potent cytotoxic agent that belongs to the dolastatin family of natural products. It was first isolated from the marine cyanobacterium Symploca sp. in 1990 and has since been the subject of extensive research due to its promising anticancer properties. Tasidotin has demonstrated efficacy against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy agents.
科学的研究の応用
Intracellular Activation and Deactivation
Tasidotin, an analog of Dolastatin 15, undergoes intracellular hydrolysis forming several metabolites. Studies show that its metabolites exhibit varied activities in tubulin polymerization inhibition and cytotoxicity, indicating a complex mechanism of action at the cellular level (Bai et al., 2009).
Mechanism of Action on Microtubules
Tasidotin and its major metabolite, Tasidotin C-carboxylate, inhibit the dynamic instability of microtubules. They notably reduce the shortening rate and the switching frequency from growth to shortening of microtubules, impacting cell proliferation and mitosis (Ray et al., 2007).
Preclinical Analysis in Pediatric Sarcomas
In pediatric sarcomas, Tasidotin demonstrates significant cytotoxicity and induces apoptosis in a range of sarcoma cell lines. It causes a G2-M block in treated cells, confirming its antitumor activity in preclinical xenograft models (Garg et al., 2007).
Clinical Trials in Advanced Solid Tumors
Clinical trials have explored the safety, tolerability, and pharmacokinetics of Tasidotin in patients with advanced solid tumors. The drug exhibited manageable non-hematologic toxicities and provided preliminary evidence of anticancer activity (Mita et al., 2006).
Conversion to Active Metabolite by Prolyl Oligopeptidase
Tasidotin is converted in vivo into more active pharmacological metabolites. The enzyme prolyl oligopeptidase plays a crucial role in this conversion, suggesting a potential impact of enzyme activity on drug susceptibility (Deutch et al., 2010).
Pharmacokinetics in Mice with Tumors
Studies on the pharmacokinetics of Tasidotin in mice with tumors reveal insights into its metabolic pathways and tumor resistance mechanisms. The pharmacokinetics of Tasidotin and its metabolites are similar in plasma and tumors, suggesting that resistance is not due to pharmacokinetic factors (Bonate et al., 2007).
Other Relevant Research
Further studies explore Tasidotin's effectiveness in a wide range of cancer types, its pharmacokinetics in non-human primates, and comparative analyses with other tubulin-binding agents, providing a comprehensive understanding of its pharmacological profile (Arthaud et al., 2005; Kilburn et al., 2009; Kurtzberg et al., 2009).
特性
CAS番号 |
192658-64-3 |
|---|---|
製品名 |
Tasidotin |
分子式 |
C32H58N6O5 |
分子量 |
606.8 g/mol |
IUPAC名 |
(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1 |
InChIキー |
QMCOCIWNMHBIIA-LROMGURASA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C |
SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |
正規SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |
配列 |
VVVPP |
同義語 |
BSF 223651 BSF-223651 BSF223651 ILX 651 ILX-651 ILX651 LU 223651 LU-223651 LU223651 syn-D cpd synthadotin tasidotin tasidotin hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




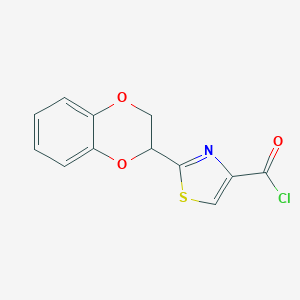
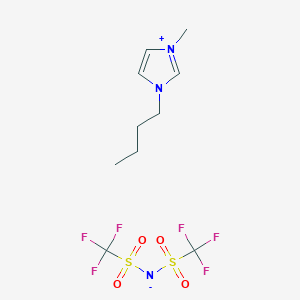


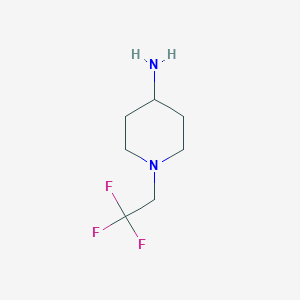
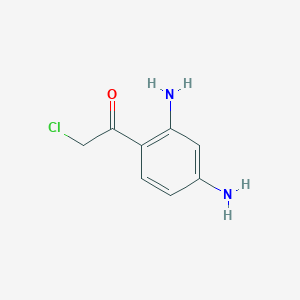

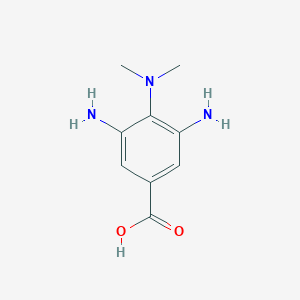

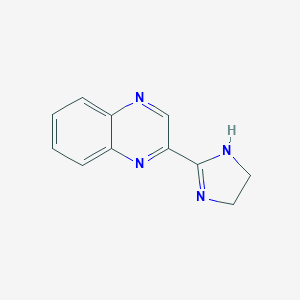
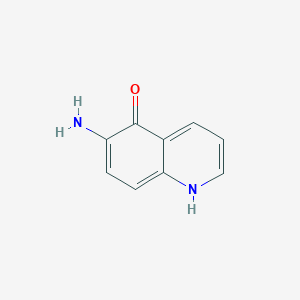

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)